An In-Depth Technical Guide to 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine: Synthesis, Properties, and Applications for the Research Scientist
An In-Depth Technical Guide to 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine: Synthesis, Properties, and Applications for the Research Scientist
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Pyridine Derivatives
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in the design of novel bioactive molecules.[2] This guide focuses on a specific, yet potentially valuable derivative: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine . While detailed experimental data for this exact compound is not extensively available in public literature, this document serves as a technical primer, synthesizing established principles of pyridine chemistry to predict its properties, reactivity, and potential applications. By leveraging data from analogous structures, we provide a robust framework for researchers venturing into the synthesis and utilization of this and similar compounds in drug discovery and materials science.
Section 1: Molecular Overview and Physicochemical Properties
Structural Features
5-Bromo-2-(cyclohexyloxy)-3-methylpyridine is a substituted pyridine featuring a bromine atom at the 5-position, a cyclohexyloxy group at the 2-position, and a methyl group at the 3-position. The strategic placement of these functional groups imparts a unique combination of reactivity and steric and electronic properties. The bromine atom serves as a versatile handle for cross-coupling reactions, while the cyclohexyloxy group can influence solubility and receptor binding.
Predicted Physicochemical Properties
A comprehensive table of predicted physicochemical properties for 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine is presented below. These values are calculated based on its structure and can guide experimental design, including solvent selection and purification strategies.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₆BrNO |
| Molecular Weight | 270.17 g/mol |
| LogP | 3.9 (approx.) |
| Boiling Point | >300 °C (estimated) |
| Melting Point | Not available (likely a low-melting solid or oil) |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water.[1] |
Section 2: Synthesis and Purification
The synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine can be approached through several established routes in pyridine chemistry. A plausible and efficient method involves the nucleophilic aromatic substitution of a di-substituted pyridine precursor.
Proposed Synthetic Pathway
A logical synthetic approach would start from a commercially available dihalopyridine, such as 5-bromo-2-chloro-3-methylpyridine. The greater lability of the chloro group at the 2-position towards nucleophilic attack makes it the preferred site for substitution by cyclohexanol.
Caption: Proposed synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous reactions and should be optimized for specific laboratory conditions.
Materials:
-
5-Bromo-2-chloro-3-methylpyridine
-
Cyclohexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of cyclohexanol (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise.
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Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium cyclohexoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 5-bromo-2-chloro-3-methylpyridine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine.
Characterization and Spectral Data (Predicted)
The structure of the synthesized compound should be confirmed using standard analytical techniques. Below are the predicted spectral data based on analogous compounds.
| Technique | Predicted Data |
| ¹H NMR | The spectrum is expected to show signals for the pyridine ring protons, the methyl group protons, and the protons of the cyclohexyl ring. The pyridine protons will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm).[3] The methyl protons will be a singlet around δ 2.0-2.5 ppm. The cyclohexyl protons will show complex multiplets in the aliphatic region (δ 1.2-5.0 ppm). |
| ¹³C NMR | The spectrum will show distinct signals for the carbon atoms of the pyridine ring, the methyl group, and the cyclohexyl ring. |
| Mass Spec. | The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, along with a characteristic isotopic pattern for a bromine-containing compound. |
| IR | The IR spectrum will likely exhibit characteristic C-O-C stretching vibrations for the ether linkage, as well as C=N and C=C stretching vibrations for the pyridine ring. |
Section 3: Chemical Reactivity and Potential Applications
The functional groups on 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine dictate its reactivity and potential applications, particularly in the synthesis of more complex molecules.
Key Reaction Pathways
The bromine atom at the 5-position is the primary site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents, a common strategy in the development of kinase inhibitors.[4][5]
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond with a terminal alkyne.
Caption: Key reaction pathways for 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine.
Applications in Drug Discovery and Medicinal Chemistry
Bromopyridines are invaluable intermediates in the synthesis of pharmaceuticals.[2][6] The 5-bromo-2-alkoxypyridine motif, in particular, is a precursor to a variety of biologically active compounds. The ability to introduce diverse substituents at the 5-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, related 5-bromopyridine derivatives have been utilized in the synthesis of potent kinase inhibitors.[4] The cyclohexyloxy group may also play a role in modulating the pharmacokinetic properties of a potential drug candidate.
Section 4: Safety and Handling
While specific toxicity data for 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine is not available, it is prudent to handle it with the care afforded to other halogenated organic compounds. Based on data for similar brominated pyridines, the following hazards should be considered.[7][8]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] May cause respiratory irritation.[8]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Handling and Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
It is advisable to handle this compound in a chemical fume hood.
Section 5: Conclusion and Future Outlook
5-Bromo-2-(cyclohexyloxy)-3-methylpyridine represents a versatile building block with significant potential in synthetic and medicinal chemistry. Its strategically positioned functional groups allow for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential biological activity. While this guide provides a predictive framework based on established chemical principles, further experimental investigation is necessary to fully elucidate its properties and unlock its full potential. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and application of this and related pyridine derivatives.
References
- BenchChem. (2025). Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry. BenchChem.
- Chempanda. (n.d.).
- ACS Publications. (2021, August 31). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry.
- Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum. ChemicalBook.
- Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex.
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847–1853.
- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure.
- PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. PubChem.
- ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
- PMC. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- TREA. (n.d.).
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine synthesis. ChemicalBook.
- MilliporeSigma. (n.d.). 5-Bromo-2-fluoro-3-methylpyridine. MilliporeSigma.
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- MDPI. (2017, January 27).
- EPA. (n.d.). 5-BROMO-2-METHYLQUINOLINE Properties. EPA.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- ChemicalBook. (n.d.). 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum. ChemicalBook.
- ACS Publications. (n.d.). THE PREPARATION OF 2-ALKYL AND 2-ARYL PYRIDINES AND QUINOLINES BY THE GRIGNARD REACTION1 (PRELIMINARY). Journal of the American Chemical Society.
- RSC Publishing. (n.d.). Stability and reactivity of alkylidene dihydropyridines. RSC Publishing.
- PMC - NIH. (n.d.).
- The Royal Society of Chemistry. (n.d.). Post-polymerization functionalization strategy for the synthesis of sulfonyl (trifluoromethanesulfonyl)imide functionalized (co). The Royal Society of Chemistry.
- BLD Pharm. (n.d.). 3430-13-5|5-Bromo-2-methylpyridine. BLD Pharm.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methylpyridine >= 99.0 HPLC 3430-13-5. Sigma-Aldrich.
- Organic Letters. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters.
- OSTI.GOV. (2010, February 23). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine. Jubilant Ingrevia.
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. chempanda.com [chempanda.com]
- 3. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
(Note: An illustrative image would be placed here in a final document. The following description details the reaction)
(Note: An illustrative image would be placed here in a final document. The following description details the reaction)